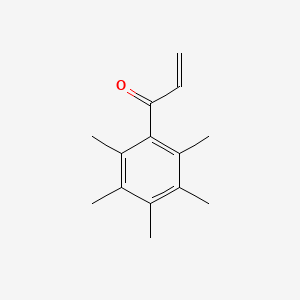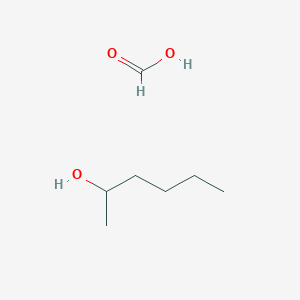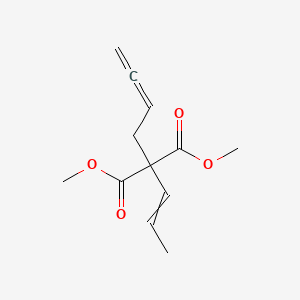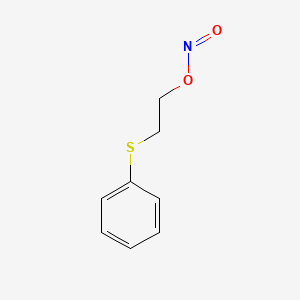
2-Chlorobut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both the hydroxyl group and the chlorine atom, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chlorobut-2-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of but-2-en-1-ol. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorobut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form 2-chlorobutan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Chlorobut-2-en-1-one
Reduction: 2-Chlorobutan-1-ol
Substitution: 2-Hydroxybut-2-en-1-ol or 2-Aminobut-2-en-1-ol
Applications De Recherche Scientifique
2-Chlorobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring a chlorinated alcohol moiety.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chlorobut-2-en-1-ol involves its reactivity due to the presence of both the hydroxyl group and the chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo nucleophilic substitution reactions. These properties make it a valuable intermediate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobut-2-en-1-ol: Similar structure but with the chlorine atom at a different position.
2-Chlorobut-1-en-1-ol: Similar structure but with the double bond at a different position.
2-Chlorobutan-1-ol: Lacks the double bond, making it less reactive in certain types of reactions.
Uniqueness
2-Chlorobut-2-en-1-ol is unique due to the combination of the double bond and the chlorine atom at the second position, which provides a distinct reactivity profile compared to its isomers and other chlorinated alcohols. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules .
Propriétés
Numéro CAS |
116723-93-4 |
|---|---|
Formule moléculaire |
C4H7ClO |
Poids moléculaire |
106.55 g/mol |
Nom IUPAC |
2-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-2-4(5)3-6/h2,6H,3H2,1H3 |
Clé InChI |
PGWIETAKNLNHNW-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)


![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)





![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)



